In Vitro Potency: Miloxacin Demonstrates 8- to 16-Fold Greater Activity Than Nalidixic Acid Against Gram-Negative Pathogens
In a direct comparative study, miloxacin exhibited minimum inhibitory concentrations (MICs) against a variety of gram-negative bacteria, especially Enterobacteriaceae and Haemophilus, that were comparable to those of oxolinic acid and 8 to 16 times greater than those of nalidixic acid [1].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Miloxacin MIC: comparable to oxolinic acid |
| Comparator Or Baseline | Nalidixic acid MIC: 8- to 16-fold higher (less potent) |
| Quantified Difference | 8- to 16-fold greater activity for miloxacin |
| Conditions | MIC testing against gram-negative bacteria including Enterobacteriaceae and Haemophilus species |
Why This Matters
This 8- to 16-fold potency advantage establishes miloxacin as a materially different compound from nalidixic acid, disqualifying nalidixic acid as a functional substitute in applications requiring specific gram-negative coverage.
- [1] Izawa A, Kisaki Y, Irie K, Eda Y, Nakagome T, Komatsu T. Antibacterial activity of miloxacin. Antimicrob Agents Chemother. 1980 Jul;18(1):37-40. PMID: 7416749. View Source
